molecular formula C5H10N4 B1427314 (1-ethyl-1H-1,2,4-triazol-5-yl)methanamine CAS No. 675617-97-7

(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine

Cat. No.: B1427314
CAS No.: 675617-97-7
M. Wt: 126.16 g/mol
InChI Key: SXTXTJZIRMQJJT-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-1,2,4-triazol-5-yl)methanamine is a 5-membered heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at the 1-position and a methanamine (-CH2NH2) group at the 5-position. It is cataloged as a building block in synthetic chemistry (CymitQuimica, ) and serves as a precursor for pharmaceuticals and agrochemicals due to its reactive amine group.

Properties

IUPAC Name

(2-ethyl-1,2,4-triazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-9-5(3-6)7-4-8-9/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTXTJZIRMQJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanamine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-ethyl-1H-1,2,4-triazole, formaldehyde, ammonia.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in an acidic medium.

    Reduction: Sodium borohydride; reactions are usually performed in an alcoholic solvent.

    Substitution: Various nucleophiles can be used, and the reactions are often carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized triazoles.

Scientific Research Applications

(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, focusing on substituent positions and functional groups:

Compound Name Substituents (Triazole Positions) Amine Group Molecular Formula Key References
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanamine 1-Ethyl, 5-CH2NH2 Methanamine C5H10N4
1-(2-Ethyl-1H-1,2,4-triazol-3-yl)ethanamine 2-Ethyl, 3-CH2CH2NH2 Ethanamine C6H12N4
1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine 3-Methyl, 5-CH2CH2NH2 Ethanamine C5H10N4
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethanamine 3-Ethyl, 1-Methyl, 5-CH2CH2NH2 Ethanamine C7H13N4
1-Cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine 1-Ethyl, 5-CH2NHCH2-Cyclopropyl Methanamine (N-substituted) C9H16N4

Key Observations :

  • Substituent Position : The ethyl group’s placement (1-, 2-, or 3-position) alters electronic and steric properties. For example, 1-ethyl derivatives (target compound) may exhibit different reactivity compared to 2-ethyl isomers () due to ring charge distribution .
  • Amine Chain Length : Methanamine (target) vs. ethanamine () impacts solubility and hydrogen-bonding capacity. Ethanamine derivatives generally have higher lipophilicity .

Pharmacological Activity

  • 1,3,4-Thiadiazole derivatives (e.g., compound 9b in ) demonstrated IC50 = 2.94 µM against HepG2 (hepatocellular carcinoma) .
  • Thiazole derivatives (e.g., 12a) inhibited MCF-7 (breast carcinoma) and HepG2 with IC50 = 3.4 µM and 1.19 µM, respectively .
  • Triazole-amine hybrids (e.g., ) are explored as kinase inhibitors due to their ability to chelate metal ions and interact with ATP-binding pockets .

Inference : The target compound’s amine group positions it as a candidate for further derivatization into bioactive molecules, though its efficacy depends on substituent optimization.

Physicochemical Properties

Property This compound 1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethanamine
Molecular Weight 126.16 g/mol 126.16 g/mol 151.21 g/mol
Solubility (Predicted) Moderate in polar solvents Moderate (improved as HCl salt) Low (hydrophobic substituents)
Melting Point Not reported 180–182°C (HCl salt) Not reported

Notes:

  • Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for drug formulation .
  • Ethyl and methyl substituents increase hydrophobicity, affecting membrane permeability .

Biological Activity

Overview

(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine is a synthetic compound belonging to the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula of this compound is C5_5H10_{10}N4_4, and it is identified by the CAS number 675617-97-7.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Target of Action:
Triazole derivatives are known to bind with high affinity to multiple receptors and enzymes, which is crucial for their pharmacological effects.

Mode of Action:
The nitrogen atoms in the triazole ring facilitate binding to active sites on enzymes and receptors, influencing various biochemical pathways. This interaction can lead to alterations in enzyme activity and subsequent biological responses.

Biochemical Pathways:
Research indicates that triazole derivatives can modulate several signaling pathways, contributing to their antimicrobial and anticancer properties .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 mg/mL1.0 mg/mL
Escherichia coli0.25 mg/mL0.5 mg/mL
Candida albicans0.12 mg/mL0.25 mg/mL

These results indicate that the compound may serve as a potential therapeutic agent against bacterial and fungal infections .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines:

Cell Line IC50_{50} (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)20

These findings suggest that this compound possesses promising anticancer properties, warranting further investigation into its mechanisms and potential clinical applications .

Case Studies

Several studies have investigated the biological activity of triazole derivatives, including this compound:

  • Antifungal Activity Study:
    A study evaluated the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that compounds with structural similarities to this compound exhibited lower MIC values compared to standard antifungal agents like fluconazole .
  • Cytotoxicity Assay:
    Another research project assessed the cytotoxic effects of this compound on human cancer cell lines. The study demonstrated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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